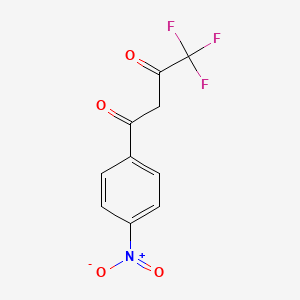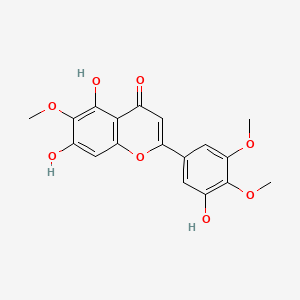
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Übersicht
Beschreibung
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: ist eine methylierte Flavonoidverbindung, die aus Artemisia frigida extrahiert wird . Flavonoide sind eine Klasse von sekundären Pflanzenmetaboliten, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Methylierung eines Vorläufer-Flavonoids. Der Prozess kann mit Methylierungsmitteln wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat durchgeführt werden. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid (DMF) unter Rückflussbedingungen durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Extraktion aus natürlichen Quellen wie Artemisia frigida umfassen, gefolgt von der Reinigung mittels chromatographischer Techniken. Alternativ kann eine großtechnische Synthese durch optimierte Methylierungsreaktionen erreicht werden, die eine hohe Ausbeute und Reinheit gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: this compound kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in saurer oder basischer Umgebung.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Bildung von Chinonen oder anderen oxidierten Derivaten.
Reduktion: Bildung von reduzierten Flavonoidderivaten.
Substitution: Bildung von alkylierten oder acylierten Flavonoidderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird this compound als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Flavonoiden zu untersuchen. Es dient als Referenzstandard in analytischen Methoden wie der Hochleistungsflüssigkeitschromatographie (HPLC).
Biologie
Biologisch zeigt diese Verbindung eine signifikante antioxidative Aktivität, fängt freie Radikale ab und schützt Zellen vor oxidativem Stress. Es zeigt auch entzündungshemmende Eigenschaften, indem es die Produktion von proinflammatorischen Zytokinen hemmt.
Medizin
In der Medizin wird this compound auf seine potenziellen krebshemmenden Eigenschaften untersucht. Es wurde gezeigt, dass es in Krebszellen Apoptose induziert und das Tumorwachstum in verschiedenen In-vitro- und In-vivo-Modellen hemmt.
Industrie
Industriell wird diese Verbindung aufgrund ihrer gesundheitsfördernden Eigenschaften bei der Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet. Es wird auch für die Verwendung in Kosmetika wegen seiner antioxidativen und Anti-Aging-Wirkung untersucht.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es übt seine antioxidativen Wirkungen aus, indem es reaktive Sauerstoffspezies (ROS) fängt und die Expression von antioxidativen Enzymen hochreguliert. Die entzündungshemmende Wirkung wird durch die Hemmung des Nuclear Factor-kappa B (NF-κB)-Signalwegs vermittelt, wodurch die Produktion von Entzündungsmediatoren reduziert wird. Seine krebshemmenden Wirkungen werden auf die Induktion von Apoptose über den mitochondrialen Weg und die Hemmung der Zellproliferation durch die Modulation von zellzyklusregulierenden Proteinen zurückgeführt.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is used as a model compound to study the reactivity and properties of flavonoids. It serves as a reference standard in analytical methods like high-performance liquid chromatography (HPLC).
Biology
Biologically, this compound exhibits significant antioxidant activity, scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Medicine
In medicine, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is investigated for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models.
Industry
Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant and anti-aging effects.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone are the signaling proteins SAPK/JNK and ERK 1/2, which belong to the mitogen-activated protein kinase (MAPK) family . These proteins play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone interacts with its targets by inhibiting the phosphorylation of the signaling proteins SAPK/JNK and ERK 1/2 . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cellular activities they regulate .
Biochemical Pathways
The inhibition of SAPK/JNK and ERK 1/2 by 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone affects the MAPK signaling pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines, heat shock, and osmotic stress, and regulates cellular functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Result of Action
The molecular and cellular effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone’s action include the prevention of neuron death and the attenuation of the intracellular accumulation of reactive oxygen species (ROS) following treatment with Aβ . These effects suggest that 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone may have potential therapeutic applications in neurodegenerative diseases .
Biochemische Analyse
Biochemical Properties
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as caspase-3, which is involved in the process of apoptosis . Additionally, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone interacts with proteins involved in cell signaling pathways, such as NF-κB, thereby modulating inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, leading to changes in their activity and function.
Cellular Effects
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . Furthermore, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone affects gene expression by modulating the activity of transcription factors like NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone involves several key processes. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of caspase-3 by binding to its active site, thereby preventing the cleavage of its substrates and inducing apoptosis . Additionally, 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone modulates the activity of transcription factors like NF-κB by preventing their translocation to the nucleus, which in turn affects the expression of target genes . These interactions result in a cascade of molecular events that ultimately lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions . In in vitro studies, the effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone on cellular function have been shown to persist for several hours to days, depending on the concentration and exposure time . Long-term effects in in vivo studies have demonstrated sustained anti-inflammatory and anticancer activities, although the exact duration of these effects can vary based on the dosage and administration route .
Dosage Effects in Animal Models
The effects of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone in animal models vary with different dosages. At low to moderate doses, this compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is involved in various metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . This compound can undergo phase I and phase II metabolic reactions, including hydroxylation, methylation, and conjugation with glucuronic acid. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone typically involves the methylation of a precursor flavonoid. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources like Artemisia frigida, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized methylation reactions, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where hydroxyl groups may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of alkylated or acylated flavonoid derivatives.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Quercetin: Ein Flavonoid mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften, dem jedoch die in 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone vorhandenen Methoxygruppen fehlen.
Kaempferol: Ein weiteres Flavonoid mit ähnlichen biologischen Aktivitäten, das sich jedoch in der Position und Anzahl der Hydroxyl- und Methoxygruppen unterscheidet.
Luteolin: Ein Flavonoid mit starken antioxidativen Eigenschaften, dem jedoch die in this compound vorhandenen Methoxygruppen fehlen.
Einzigartigkeit
This compound ist aufgrund seines spezifischen Musters der Hydroxylierung und Methoxylierung einzigartig, was zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität beiträgt. Das Vorhandensein von Methoxygruppen erhöht seine Lipophilie, was möglicherweise seine Bioverfügbarkeit und zelluläre Aufnahme im Vergleich zu anderen Flavonoiden verbessert.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBOOVZSTMWOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone?
A1: This flavone has been isolated from various plant sources, including:
- Artemisia species: Multiple studies report its presence in Artemisia kermanensis [], Artemisia argyi [], and Artemisia semiarida [].
- Crossostephium chinense: This plant species, found in Japan and Taiwan, contains this compound among its foliar flavonoids [].
- Lycopersicon esculentum (Tomato): Research indicates that tomato fruits contain this compound, with a concentration of 4.02±0.12 μg/mg in the methanol extract [].
Q2: What biological activities have been associated with this compound?
A2: While research is ongoing, this flavone has demonstrated promising activity in several areas:
- Anticancer activity: In vitro studies showed inhibitory effects against various cancer cell lines, including MCF-7, MDA-MB-231, CaSki, DU-145, and SW-480 []. Further investigation into its mechanism of action in specific cancers is warranted.
- Antioxidant activity: It exhibits strong antioxidant potential as demonstrated by its activity in DPPH, ABTS, CUPRAC, FRAP, TAC, and MCA assays []. This suggests a potential role in mitigating oxidative stress.
- Anti-leishmanial activity: While specific details are limited in the provided abstracts, one study highlights its potential as an anti-leishmanial agent [].
- Inhibition of Farnesyl Protein Transferase: This flavone, along with other isolated flavones, exhibited inhibitory activity against farnesyl protein transferase, suggesting potential anticancer effects [].
Q3: Are there any studies on the structure-activity relationship (SAR) of this compound?
A: While the provided abstracts don't delve into specific SAR studies for this compound, research on structurally similar flavones from Artemisia argyi suggests that modifications to the number and position of hydroxyl and methoxy groups can significantly influence their anticancer activity []. Further research focusing on SAR for this compound is crucial to optimize its therapeutic potential.
Q4: How is this compound characterized?
A4: The structural characterization of this compound relies on a combination of techniques:
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), UV-Visible Spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate its structure [, , , ].
- Chromatographic techniques: Thin Layer Chromatography (TLC) assists in isolation, while High-Performance Liquid Chromatography (HPLC) coupled with MS detection allows for identification and quantification in complex mixtures [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


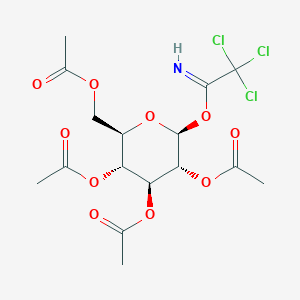

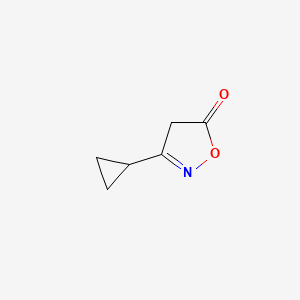




![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)
![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)
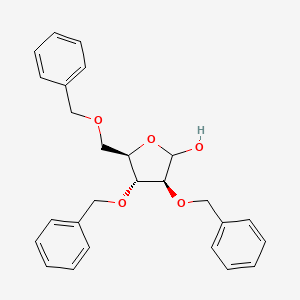
![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

